molecular formula C8H10IN B3049648 5-Iodo-2,3,4-trimethylpyridine CAS No. 2140305-94-6

5-Iodo-2,3,4-trimethylpyridine

Cat. No.: B3049648
CAS No.: 2140305-94-6
M. Wt: 247.08 g/mol
InChI Key: REILAGUVLPLNIB-UHFFFAOYSA-N
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Description

5-Iodo-2,3,4-trimethylpyridine: is an organic compound with the molecular formula C8H10IN It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by an iodine atom, and the 2, 3, and 4 positions are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3,4-trimethylpyridine typically involves the iodination of 2,3,4-trimethylpyridine. One common method is the Sandmeyer reaction, which involves the formation of a diazonium salt intermediate followed by its reaction with potassium iodide. The reaction conditions generally include:

    Formation of Diazonium Salt: 2,3,4-trimethylpyridine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Iodination: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom at the 5-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2,3,4-trimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other nucleophiles, and the reactions are typically carried out in polar solvents like water or alcohols.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 5-Iodo-2,3,4-trimethylpyridine is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including those used in electronics and advanced materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2,3,4-trimethylpyridine in chemical reactions involves the reactivity of the iodine atom and the methyl-substituted pyridine ring. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the iodine atom participates in the oxidative addition step, allowing for the formation of carbon-carbon bonds.

Comparison with Similar Compounds

  • 2-Iodo-3,4,5-trimethylpyridine
  • 4-Iodo-2,3,5-trimethylpyridine
  • 3-Iodo-2,4,5-trimethylpyridine

Comparison: 5-Iodo-2,3,4-trimethylpyridine is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to its isomers, the electronic and steric effects of the substituents can lead to different reaction pathways and products.

Properties

IUPAC Name

5-iodo-2,3,4-trimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-6(2)8(9)4-10-7(5)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REILAGUVLPLNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299438
Record name Pyridine, 5-iodo-2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140305-94-6
Record name Pyridine, 5-iodo-2,3,4-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140305-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-iodo-2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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